6-Hydroxyquinazoline-4-carbonitrile
CAS No.:
Cat. No.: VC16007246
Molecular Formula: C9H5N3O
Molecular Weight: 171.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H5N3O |
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Molecular Weight | 171.16 g/mol |
IUPAC Name | 6-hydroxyquinazoline-4-carbonitrile |
Standard InChI | InChI=1S/C9H5N3O/c10-4-9-7-3-6(13)1-2-8(7)11-5-12-9/h1-3,5,13H |
Standard InChI Key | VGIZETNNSFFQLR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1O)C(=NC=N2)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
6-Hydroxyquinazoline-4-carbonitrile features a quinazoline core—a fused bicyclic system comprising a benzene ring and a pyrimidine ring. The hydroxy group at position 6 introduces hydrogen-bonding capabilities, while the electron-withdrawing carbonitrile group at position 4 enhances the compound’s reactivity in nucleophilic substitutions. Key molecular parameters include:
Property | Value |
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CAS Number | 1823902-39-1 |
Molecular Formula | |
Molecular Weight | 171.16 g/mol |
Density | Not Available |
Melting Point | Not Available |
The absence of reported melting and boiling points in literature suggests opportunities for further experimental characterization .
Spectroscopic Data
While direct spectral data for 6-hydroxyquinazoline-4-carbonitrile remains limited, analogous quinazoline derivatives exhibit distinct infrared (IR) absorption bands for -OH (3200–3600 cm) and -CN (2200–2250 cm) groups. Nuclear magnetic resonance (NMR) spectra typically show aromatic proton signals between δ 7.0–8.5 ppm and carbonitrile carbon resonances near δ 115–120 ppm .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 6-hydroxyquinazoline-4-carbonitrile typically involves cyclocondensation reactions. One approach utilizes 2-aminobenzonitrile derivatives as starting materials, reacting with carbonyl sources under acidic conditions. For example:
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Step 1: Reaction of 2-amino-5-nitrobenzonitrile with ethyl cyanoacetate in acetic acid yields an intermediate quinazoline scaffold.
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Step 2: Nitro group reduction followed by diazotization and hydrolysis introduces the hydroxy group at position 6 .
Alternative methods employ microwave-assisted synthesis to reduce reaction times and improve yields, though scalability remains a challenge.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effective precursors like anthranilic acid derivatives. A patented route involves:
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Cyclization: Anthranilic acid reacts with malononitrile in polyphosphoric acid to form 4-cyanoquinazoline.
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Hydroxylation: Directed ortho-hydroxylation using hydrogen peroxide and Fe catalysts introduces the 6-hydroxy group .
Physicochemical Properties
Solubility and Stability
6-Hydroxyquinazoline-4-carbonitrile exhibits limited water solubility (<1 mg/mL at 25°C) but dissolves moderately in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber containers under inert atmospheres .
Acid-Base Behavior
The compound displays two ionizable groups:
This bifunctional acidity enables zwitterionic formation in physiological pH ranges, influencing its pharmacokinetic properties.
Biological Activities and Mechanisms
Antimicrobial Efficacy
The carbonitrile group enhances membrane permeability, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 64 μg/mL). Synergistic effects with β-lactam antibiotics have been observed, likely due to efflux pump inhibition .
Neuroprotective Effects
Quinazoline derivatives modulate NMDA receptor activity, reducing glutamate-induced excitotoxicity in neuronal cultures. 6-Hydroxyquinazoline-4-carbonitrile shows 40% reduction in reactive oxygen species (ROS) at 50 μM, suggesting antioxidant potential.
Applications in Drug Development
Lead Optimization
Structural modifications at positions 2 and 7 of the quinazoline core have yielded analogs with improved bioavailability. For instance:
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2-Amino derivatives: Enhance water solubility via salt formation.
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7-Fluoro substitutions: Increase blood-brain barrier penetration .
Prodrug Design
Ester prodrugs (e.g., acetylated hydroxy group) demonstrate 3-fold higher oral absorption in rodent models, with enzymatic hydrolysis restoring active compound plasma levels within 2 hours .
Comparative Analysis with Structural Analogs
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